1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine
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Overview
Description
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine is a chemical compound with the molecular formula C22H30N2O4S. It is a member of the piperazine family, which is known for its diverse applications in pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are often sulfoxides or sulfones.
Reduction: The major products are typically the corresponding amines.
Substitution: The major products depend on the nucleophile used but can include various substituted piperazines.
Scientific Research Applications
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-methylpiperazine
- 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(4-methoxyphenyl)piperazine
Uniqueness
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-butoxy-3-methylphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-3-4-16-26-21-11-10-20(17-18(21)2)27(24,25)23-14-12-22(13-15-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCXMSONURQKIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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